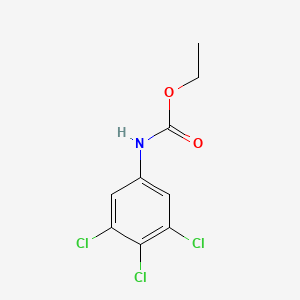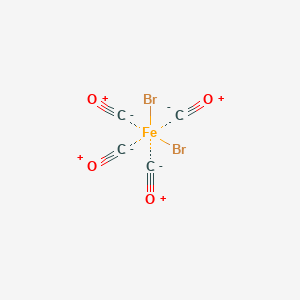
Iron, dibromotetracarbonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, dibromotetracarbonyl- is a chemical compound with the molecular formula C4Br2FeO4 and a molecular weight of 327.693 . It is a coordination complex that features iron in a low oxidation state, coordinated to carbonyl and bromine ligands. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Iron, dibromotetracarbonyl- can be synthesized through several methods. One common synthetic route involves the reaction of iron pentacarbonyl with bromine. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the compound .
Analyse Des Réactions Chimiques
Iron, dibromotetracarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The bromine or carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or metal hydrides, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iron, dibromotetracarbonyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which iron, dibromotetracarbonyl- exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its iron center, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Iron, dibromotetracarbonyl- can be compared with other similar compounds such as iron pentacarbonyl and iron tetracarbonyl diiodide. These compounds share similar structures but differ in their reactivity and applications. For example, iron pentacarbonyl is more commonly used as a precursor in organometallic chemistry, while iron tetracarbonyl diiodide has different reactivity due to the presence of iodine instead of bromine .
Propriétés
Numéro CAS |
18475-84-8 |
|---|---|
Formule moléculaire |
C4Br2FeO4 |
Poids moléculaire |
327.69 g/mol |
Nom IUPAC |
carbon monoxide;dibromoiron |
InChI |
InChI=1S/4CO.2BrH.Fe/c4*1-2;;;/h;;;;2*1H;/q;;;;;;+2/p-2 |
Clé InChI |
HXAXTJMTHXAMLW-UHFFFAOYSA-L |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


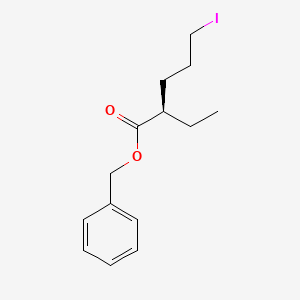
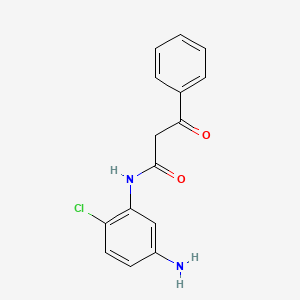
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
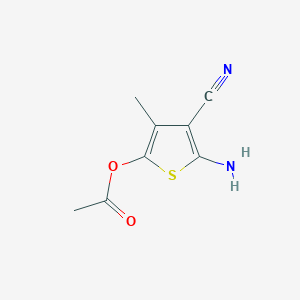
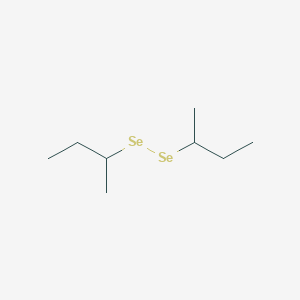


![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
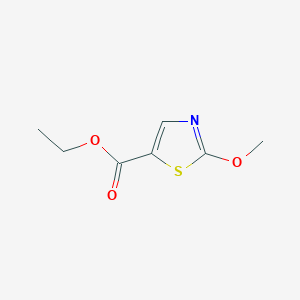
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
